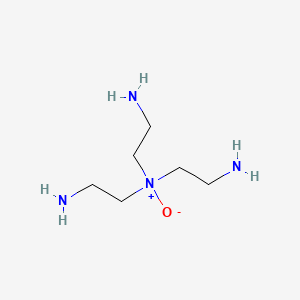

1-Oxide Trientine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H18N4O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-amino-N,N-bis(2-aminoethyl)ethanamine oxide |

InChI |

InChI=1S/C6H18N4O/c7-1-4-10(11,5-2-8)6-3-9/h1-9H2 |

InChI Key |

IJDRARSQBSPDQC-UHFFFAOYSA-N |

Canonical SMILES |

C(C[N+](CCN)(CCN)[O-])N |

Origin of Product |

United States |

Structural Elucidation and Isomerism of 1 Oxide Trientine

Theoretical Considerations of N-Oxidation Sites on the Trientine Scaffold

The triethylenetetramine (B94423) molecule, systematically named N,N'-bis(2-aminoethyl)ethane-1,2-diamine, possesses two distinct types of nitrogen atoms available for N-oxidation: two terminal primary amine (-NH2) groups and two internal secondary amine (-NH-) groups. atamanchemicals.comwikipedia.org The specific site of oxidation is influenced by several factors, including the nucleophilicity of the nitrogen atom, steric hindrance, and the potential for intramolecular interactions.

Electronic Effects: The nucleophilicity of an amine, its ability to donate its lone pair of electrons, is crucial for the N-oxidation reaction. In general, the electron-donating nature of alkyl groups increases the electron density on the nitrogen atom. Secondary amines, having two attached alkyl groups, are typically more electron-rich and thus more basic and nucleophilic than primary amines, which have only one. Following this trend, tertiary amines are generally the most readily oxidized. researchgate.net This suggests that the internal secondary nitrogens of the trientine scaffold would be electronically favored for oxidation over the terminal primary nitrogens.

Steric Hindrance: The accessibility of the nitrogen's lone pair to an oxidizing agent is also a determining factor. The terminal primary amine groups are located at the ends of the flexible alkyl chain, making them sterically less hindered than the internal secondary amine groups. This reduced steric bulk could facilitate the approach of an oxidizing agent, potentially favoring oxidation at the primary positions despite their lower intrinsic nucleophilicity.

Intramolecular Hydrogen Bonding: The presence of multiple amine groups allows for the possibility of intramolecular hydrogen bonding in certain conformations. This could influence the availability of a specific nitrogen's lone pair for reaction, either by shielding it or by altering its electron density, thereby directing the site of oxidation.

Therefore, a delicate balance between electronic and steric factors governs which of the nitrogen atoms on the trientine molecule is oxidized. While electronic effects favor the secondary amines, steric accessibility favors the primary amines.

Isomeric Forms of Monosubstituted N-Oxide Trientine

The oxidation of a single nitrogen atom on the trientine scaffold leads to the formation of two distinct structural isomers of mono-N-oxide trientine. Due to the symmetry of the parent molecule, oxidation at either of the two primary amines results in the same isomer, and oxidation at either of the two secondary amines results in a second, different isomer.

These isomers are:

1-Oxide Trientine (Trientine-N(1)-oxide): This isomer results from the oxidation of one of the terminal, primary nitrogen atoms.

2-Oxide Trientine (Trientine-N(2)-oxide): This isomer is formed upon the oxidation of one of the internal, secondary nitrogen atoms.

The table below summarizes the key structural features of these two isomers.

| Feature | This compound | 2-Oxide Trientine |

| Oxidized Nitrogen Type | Primary Amine | Secondary Amine |

| Position of N-Oxide Group | Terminal (N1 or N4 position) | Internal (N2 or N3 position) |

| Resulting Functional Group | Primary Amine N-oxide | Secondary Amine N-oxide (Hydroxylamine) |

| Remaining Amine Groups | One primary amine, two secondary amines | Two primary amines, one secondary amine |

Studies involving the forced degradation of trientine have identified a product with a mass increase of 16 atomic mass units, consistent with the formation of a mono-N-oxide. The proposed structure in these studies corresponds to the this compound isomer.

Computational Studies on Conformational and Electronic Structures of this compound Isomers

A thorough search of scientific literature reveals a lack of specific computational studies focused on the conformational and electronic structures of this compound and its distinct isomers. Such studies, typically employing methods like Density Functional Theory (DFT), are essential for understanding the fundamental properties of molecules, including their stability, reactivity, and potential biological interactions. rsisinternational.orgmdpi.com

While data for this compound is not available, computational analyses of other amine N-oxides provide insight into the types of parameters that are crucial for characterizing these molecules. nih.gov For example, a computational study on various amine N-oxides, including trimethylamine (B31210) N-oxide and substituted pyridine (B92270) N-oxides, calculated key energetic and electronic properties. nih.gov These properties are fundamental to understanding the molecule's stability and reactivity.

The table below presents representative data from this study on other amine N-oxides to illustrate the typical outputs of such a computational analysis. nih.govIt is critical to note that this data is NOT for this compound but is provided for illustrative purposes. A similar analysis of this compound isomers would be necessary to determine their relative stabilities and electronic characteristics.

Illustrative Computational Data for Various Amine N-Oxides (B3LYP/6-31G Model)*

| Compound | Dipole Moment (Debye) | N-O Bond Length (Å) | N-O Bond Dissociation Enthalpy (kcal/mol) |

| Trimethylamine N-oxide | 4.96 | 1.391 | 51.5 |

| Pyridine N-oxide | 4.15 | 1.285 | 66.8 |

| 4-Nitropyridine N-oxide | 0.99 | 1.266 | 62.0 |

| 4-Methoxypyridine N-oxide | 5.21 | 1.291 | 68.3 |

| Source: Data adapted from a computational study on amine N-oxides. nih.gov This data is for illustrative purposes only and does not represent this compound. |

A dedicated computational study on the 1-Oxide and 2-Oxide trientine isomers would be required to:

Determine the lowest energy conformations for each isomer.

Calculate the relative energies to predict which isomer is more stable.

Analyze the N-O bond dissociation enthalpies to assess the bond strength.

Map the distribution of electronic charge and dipole moments, which influence solubility and intermolecular interactions.

Without such a study, a complete understanding of the physicochemical properties of this compound isomers remains theoretical.

Synthesis and Formation Mechanisms of 1 Oxide Trientine

Oxidative Degradation Pathways of Trientine Leading to N-Oxide Formation

The oxidation of polyamines can occur through various mechanisms, including enzymatic and non-enzymatic pathways. In biological systems, polyamine catabolism is a highly regulated process involving enzymes like polyamine oxidases (PAOs) and spermine/spermidine N1-acetyltransferase (SSAT). nih.govmdpi.comnih.gov These enzymatic processes lead to the formation of various metabolites, including aldehydes and hydrogen peroxide. nih.govmdpi.com

Non-enzymatic oxidation, such as exposure to air and other oxidizing agents, can also lead to the degradation of polyamines like trientine. wikipedia.orgatamanchemicals.com While this degradation is often associated with a change in color and loss of purity, the formation of N-oxides is a plausible outcome. Tertiary amines are known to be oxidized to N-oxides, and the primary and secondary amine groups within trientine could potentially undergo similar transformations. thieme-connect.de However, the lack of specific studies on the oxidative degradation products of trientine makes it difficult to ascertain the prevalence and stability of 1-Oxide Trientine under such conditions.

Influence of Oxidizing Agents on N-Oxide Yield

The yield of N-oxides from the oxidation of amines is highly dependent on the nature of the oxidizing agent and the reaction conditions. Common oxidizing agents for the synthesis of amine N-oxides include hydrogen peroxide, peroxy acids (like m-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate. thieme-connect.deresearchgate.net The choice of oxidant can influence the selectivity of the oxidation, particularly in a molecule with multiple amine functionalities like trientine.

For the selective formation of a mono-N-oxide, a mild and controlled oxidation process would be necessary. The reactivity of the primary versus secondary amines in trientine towards oxidation would also play a crucial role. It is generally observed that tertiary amines are more readily oxidized to their corresponding N-oxides than primary or secondary amines. However, in the absence of tertiary amines, the relative nucleophilicity and steric hindrance of the primary and secondary amines in trientine would dictate the site of oxidation. Without experimental data, it is challenging to predict the specific oxidizing agents that would favor the formation of this compound with a high yield.

Kinetic Studies of Oxidative Conversion

Kinetic studies are essential for understanding the reaction rates, mechanisms, and factors influencing the oxidative conversion of trientine to its N-oxide. Such studies would involve monitoring the concentration of reactants and products over time under various conditions, such as temperature, pH, and catalyst concentration.

A literature search did not yield any kinetic studies specifically focused on the oxidation of trientine to this compound. However, a study on the kinetics of the oxidation of a cobalt(II) complex of a trientine derivative, triethylenetetraaminehexaacetic acid (TTHA), by periodate has been reported. researchgate.net This study, while not directly addressing N-oxide formation of the free ligand, provides a framework for how kinetic analysis of a complex involving a trientine backbone can be approached. A comprehensive kinetic study of trientine oxidation would be necessary to determine the rate constants and activation parameters for the formation of this compound, which would be invaluable for optimizing its synthesis.

Controlled Laboratory Synthesis Approaches for this compound

The controlled synthesis of this compound in a laboratory setting would require methodologies that can selectively oxidize one of the primary amino groups while leaving the other amine functionalities intact. This could potentially be achieved through stoichiometric or catalytic oxidation methods.

Stoichiometric Oxidation Methods

Stoichiometric oxidation involves the use of a specific amount of an oxidizing agent to achieve the desired transformation. For the synthesis of this compound, this would entail the careful addition of a controlled amount of an oxidant to a solution of trientine. The success of this approach would depend on the differential reactivity of the amine groups in the trientine molecule.

Table 1: Potential Stoichiometric Oxidizing Agents for Mono-N-Oxidation of Polyamines

| Oxidizing Agent | Potential Advantages | Potential Challenges |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Readily available, environmentally benign byproducts (water). | Can be non-selective, may require catalysts for controlled oxidation. |

| m-Chloroperoxybenzoic acid (m-CPBA) | Often effective for N-oxidation of amines. | Stoichiometric waste products, potential for over-oxidation. |

This table is based on general knowledge of amine oxidation and does not represent data specific to the synthesis of this compound.

Catalytic Oxidation Methodologies

Catalytic methods for oxidation are often preferred due to their efficiency and potential for high selectivity with milder reaction conditions. Various metal-based and metal-free catalysts have been developed for the oxidation of amines. For instance, photoredox catalysis has been utilized for the functionalization of polyamines, demonstrating the possibility of selective reactions on molecules with multiple nitrogen sites. chemrxiv.org

A catalytic system could potentially be designed to selectively bind to one of the primary amines of trientine, facilitating its oxidation while sterically hindering the oxidation of the other amine groups. The development of such a catalyst would be a significant step towards an efficient synthesis of this compound.

Table 2: Potential Catalytic Systems for Selective Amine Oxidation

| Catalyst Type | Example | Potential for Selectivity |

|---|---|---|

| Metal Complexes | Ruthenium, Manganese, or Iron complexes | Can be tuned by ligand design to achieve substrate selectivity. |

| Organocatalysts | Flavins, TEMPO | Can offer mild reaction conditions and high selectivity. |

This table presents general catalytic approaches for amine oxidation and is not based on specific experimental results for this compound.

Isolation and Purification Techniques for this compound

Following the synthesis of this compound, its isolation from the reaction mixture and purification would be critical to obtain a well-characterized compound. The purification strategy would depend on the properties of this compound and the impurities present in the crude product.

Given the polar nature of the N-oxide group and the remaining amine functionalities, this compound is expected to be a highly polar and water-soluble compound. researchgate.net This suggests that chromatographic techniques such as ion-exchange chromatography or reversed-phase chromatography with an aqueous mobile phase could be effective for purification.

Crystallization could also be a viable purification method if a suitable solvent system can be found. The characterization of the purified this compound would then be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure and purity.

Spectroscopic and Analytical Characterization of 1 Oxide Trientine

Vibrational Spectroscopy (IR, Raman) for N-O Bond Identification

Vibrational spectroscopy is a key tool for identifying the specific functional groups within a molecule. In the case of 1-Oxide Trientine, it is particularly useful for confirming the presence of the N-Oxide moiety.

Infrared (IR) spectroscopy has been successfully used to characterize this compound. google.com The IR spectrum of the compound was compared with that of its parent drug, Trientine, revealing distinct differences indicative of oxidation. google.com A notable absorption band appears in the spectrum of the degradation product that is attributed to the N-O stretching vibration, a definitive marker for an N-oxide. mdpi.com This finding is a crucial piece of evidence for the formation of the N-O bond during the oxidative degradation of Trientine. google.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While the literature confirms the use of NMR for structural characterization, specific chemical shift (δ) values and coupling constants for this compound are not explicitly detailed in the available research. google.commdpi.com However, for comparative purposes, the ¹³C NMR spectral data for the parent compound, Trientine, is provided below.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and the study of fragmentation patterns to deduce molecular structure. nih.gov

In the analysis of this compound, MS plays a critical role. The results from LC-MS studies indicate that the degradation product has a molecular mass that is 16 atomic mass units (amu) greater than the parent Trientine molecule. google.commdpi.com This mass increase corresponds precisely to the addition of a single oxygen atom, providing strong evidence for the formation of an N-oxide. google.com Further structural confirmation is achieved by analyzing the fragmentation pathway of the molecule, which helps to pinpoint the location of the modification. mdpi.com

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the components of a mixture and quantifying the amount of each component present. For this compound, which is often present in a mixture with its parent compound, separation is a critical first step before characterization and quantification.

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed to effectively separate and quantify Trientine in the presence of its oxidative degradation product, this compound. google.com This method is crucial for quality control and stability studies of Trientine formulations. The method employs a C8 column with a gradient elution system. google.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the highly sensitive and specific detection capabilities of tandem mass spectrometry. nih.gov This technique is invaluable for the simultaneous determination of a parent drug and its metabolites, even at very low concentrations in complex matrices like human plasma.

While specific LC-MS/MS methods targeting this compound are not detailed, methods have been developed for Trientine and its N-acetylated metabolites. nih.gov These methods typically use a C18 column and an isocratic mobile phase, with detection carried out via multiple reaction monitoring (MRM) in positive ionization mode. nih.gov The principles of these methods—utilizing liquid phase extraction, chromatographic separation, and mass spectrometric detection—are directly applicable for the sensitive detection and unambiguous structural confirmation of this compound.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing.

Despite its power for structural elucidation, a review of the scientific literature did not yield any specific reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, detailed experimental data on its solid-state structure, such as unit cell dimensions and atomic coordinates, is not currently available. For reference, crystallographic data does exist for the parent compound, Trientine, in complex with other ions and for various other N-oxide containing molecules. google.commdpi.com

Chemical Reactivity and Stability Profile of 1 Oxide Trientine

Thermal Degradation Pathways of 1-Oxide Trientine

The thermal stability of a compound is a critical parameter, indicating its susceptibility to decomposition upon exposure to heat. Studies on Trientine hydrochloride (TNT) have shown that it is relatively stable under thermal stress. When subjected to a temperature of 105°C for 5 hours in an oven, no significant degradation was observed. rjpbcs.com This suggests that the parent compound, from which this compound is derived, possesses a degree of thermal robustness. rjpbcs.com

Table 1: Thermal Stability of Trientine Hydrochloride

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Temperature | 105°C | No significant degradation | rjpbcs.com |

| Duration | 5 hours | rjpbcs.com |

Photolytic Stability Studies of this compound

The photostability of a chemical compound is its ability to withstand exposure to light without undergoing chemical changes. Photolytic degradation studies on Trientine hydrochloride have been conducted by exposing the compound to UV-visible light at 350 nm for 5 hours. rjpbcs.com The results indicated that Trientine is stable under these photolytic conditions, with no significant degradation products being formed. rjpbcs.comcore.ac.uk

Given that this compound is an oxidative derivative of Trientine, its photolytic stability might differ. The presence of the N-oxide functional group could potentially alter the molecule's electronic properties and its susceptibility to photodegradation. However, specific photolytic stability studies on this compound are not widely reported in the available literature.

Table 2: Photolytic Stability of Trientine Hydrochloride

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Light Source | UV-visible light | No significant degradation | rjpbcs.com |

| Wavelength | 350 nm | rjpbcs.com | |

| Duration | 5 hours | rjpbcs.com |

Hydrolytic Stability under Varying pH Conditions

Hydrolytic stability is a measure of a compound's resistance to chemical decomposition in the presence of water. The stability can be significantly influenced by the pH of the solution. Forced degradation studies on Trientine hydrochloride have explored its stability in both acidic and basic conditions.

In acidic conditions, when treated with 1M HCl at 70°C for 1 hour, Trientine hydrochloride did not show any degradation. core.ac.uk Similarly, under basic conditions, using 1M NaOH for 1 hour, the drug was found to be stable. core.ac.uk These findings suggest that the parent compound of this compound is resilient to hydrolysis over a range of pH values under the tested conditions.

The hydrolytic stability of this compound itself has not been specifically detailed in the reviewed literature. The N-oxide group might influence its behavior in aqueous solutions, but without direct experimental data, its stability profile under varying pH remains an area for further investigation.

Table 3: Hydrolytic Stability of Trientine Hydrochloride

| Condition | Reagent | Temperature | Duration | Observation | Reference |

|---|---|---|---|---|---|

| Acid Hydrolysis | 1M HCl | 70°C | 1 hour | No degradation | core.ac.uk |

| Base Hydrolysis | 1M NaOH | 70°C | 1 hour | Stable | core.ac.uk |

Investigation of Reduction Pathways of this compound to Trientine

The formation of this compound occurs through the oxidative degradation of Trientine. rjpbcs.comcore.ac.uk Specifically, when Trientine is subjected to oxidative stress, such as with 3% hydrogen peroxide (H2O2), it forms an N-oxide derivative. rjpbcs.comcore.ac.uk This degradation product has a molecular weight that is 16 amu (atomic mass units) greater than Trientine, which corresponds to the addition of one oxygen atom. rjpbcs.com

The characterization of this oxidative degradation product has been accomplished using various spectroscopic techniques, including LC-MS, 1H NMR, 13C NMR, and IR spectroscopy. rjpbcs.com The m/z value of 162 in the LC-MS spectrum is indicative of the formation of the N-Oxide of Trientine. core.ac.uk

While the formation of this compound from Trientine via oxidation is established, the reverse reaction, the reduction of this compound back to Trientine, is a plausible chemical transformation. However, specific studies detailing the investigation of these reduction pathways, including the reagents and conditions required to achieve this conversion, are not extensively covered in the reviewed scientific literature. The potential for this reduction exists, given the nature of the N-oxide functional group, which can often be reduced to the corresponding amine.

Coordination Chemistry of 1 Oxide Trientine and Metal Ion Interactions

Ligand Properties of 1-Oxide Trientine: Impact of N-Oxidation on Chelating Ability

The introduction of an N-oxide group (N⁺-O⁻) into the trientine structure to form this compound brings about significant changes in its properties as a ligand. The N-oxide group is highly polar and can form strong hydrogen bonds. acs.org This modification introduces an oxygen atom as a potential donor site, in addition to the remaining nitrogen atoms of the polyamine chain.

The electronic effect of the N-oxide group is primarily electron-withdrawing, which reduces the basicity of the adjacent nitrogen atoms. This decrease in basicity would, in turn, be expected to reduce the stability of the metal complexes formed compared to the parent trientine. nih.gov However, the presence of the oxygen atom provides an additional coordination site, potentially leading to different coordination modes and geometries. The chelation effect, which is a primary determinant of the stability of complexes with polyamines, might be altered. The size and conformation of the chelate rings formed upon complexation will be influenced by the participation of the N-oxide oxygen in the coordination sphere.

Complex Formation Equilibria with Transition Metal Ions (e.g., Cu(II), Zn(II))

The following table presents the stability constants (log β) for the complexes of Cu(II) and Zn(II) with trientine and its acetylated metabolites, which can serve as a baseline for predicting the behavior of this compound.

Table 1: Stability Constants (log β) for Cu(II) and Zn(II) Complexes with Trientine and its Metabolites

| Ligand | Complex | log β (Cu(II)) | log β (Zn(II)) |

| Trientine (TETA) | [CuL] | 20.1 | 12.1 |

| [CuHL] | 23.4 | - | |

| [CuH₂L] | 26.0 | - | |

| Monoacetyl-TETA (MAT) | [CuL] | 17.0 | 9.4 |

| [CuHL] | 21.3 | - | |

| Diacetyl-TETA (DAT) | [CuL] | 11.9 | 6.7 |

Data sourced from Nurchi, V. M., et al. (2013). nih.gov

It is hypothesized that the log β values for the this compound complexes with Cu(II) and Zn(II) would fall between those of MAT and DAT, reflecting the modified electronic properties and donor set.

Spectrophotometric and Potentiometric Studies of Metal-1-Oxide Trientine Complexes

Potentiometric titrations and spectrophotometric analysis are powerful techniques to elucidate the stoichiometry and stability of metal complexes in solution. nih.govresearchgate.net For this compound, a potentiometric study would involve titrating a solution of the ligand with a standard base in the presence and absence of metal ions like Cu(II) and Zn(II). The resulting titration curves would allow for the determination of the protonation constants of the ligand and the stability constants of the metal complexes.

Spectrophotometric titrations, particularly in the UV-Vis region, would provide information on the electronic environment of the metal ion upon complexation. For Cu(II) complexes, the d-d transitions are sensitive to the coordination geometry and the nature of the donor atoms. The formation of a Cu(II)-1-Oxide Trientine complex would likely result in a shift in the absorption maximum (λ_max) compared to the aquated Cu(II) ion.

While specific experimental data for this compound is not available, a study on Cu(II) complexes with trientine and its acetylated metabolites showed distinct spectral changes upon complex formation, allowing for the characterization of the different species in solution. nih.gov A similar approach for this compound would be invaluable in determining its coordination chemistry.

Table 2: Predicted Spectrophotometric and Potentiometric Data for this compound Complexes

| Parameter | Predicted Value/Observation |

| Protonation Constants (log K) | Expected to be lower than trientine due to the electron-withdrawing N-oxide group. |

| Cu(II) Complex λ_max | Shift to shorter wavelength compared to [Cu(H₂O)₆]²⁺, indicative of ligand field stabilization. |

| Isosbestic Points | Their presence in spectrophotometric titrations would indicate equilibrium between free ligand and the metal complex. ajol.info |

Comparative Analysis of Coordination Modes with Trientine and its N-Oxide

Trientine acts as a tetradentate ligand, coordinating to metal ions through its four nitrogen atoms, typically forming a square planar or distorted octahedral geometry. symbiosisonlinepublishing.com The introduction of the N-oxide functionality in this compound introduces the possibility of different coordination modes.

The N-oxide group can coordinate to a metal center through its oxygen atom. nih.gov Thus, this compound could act as a pentadentate ligand, involving the three remaining nitrogen atoms and the oxygen of the N-oxide group. Alternatively, it could still behave as a tetradentate ligand, with the N-oxide group either remaining uncoordinated or participating in weaker interactions. The preferred coordination mode will depend on the metal ion's size, charge, and electronic configuration, as well as steric factors.

For a metal ion like Cu(II), which has a strong preference for square planar geometry, it is plausible that this compound would coordinate through the four nitrogen atoms in a similar fashion to trientine, with the N-oxide group potentially occupying an axial position in a distorted octahedral geometry. For other metal ions, a more flexible coordination involving the oxygen atom might be favored.

Table 3: Comparison of Coordination Properties of Trientine and this compound

| Property | Trientine | This compound (Predicted) |

| Potential Donor Atoms | 4 (Nitrogen) | 5 (4 Nitrogen, 1 Oxygen) |

| Potential Denticity | Tetradentate | Tetradentate or Pentadentate |

| Common Coordination Geometry with Cu(II) | Square Planar/Distorted Octahedral | Distorted Square Planar/Octahedral |

| Flexibility | High | Potentially more constrained due to the N-oxide group |

Theoretical Predictions of Metal-Ligand Binding Affinities

Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the structures and binding affinities of metal complexes. acs.org While specific theoretical studies on this compound are not available, general principles from computational studies on related systems can provide insights.

DFT calculations could be employed to model the geometry of metal-1-Oxide Trientine complexes and to calculate their binding energies. Such calculations would help in determining the most stable coordination mode (e.g., whether the oxygen atom of the N-oxide group participates in coordination). The calculations would likely show that the binding affinity of this compound for transition metal ions is lower than that of trientine due to the electronic effects of the N-oxide group. However, the interaction with the oxygen atom could provide some stabilization.

A theoretical study on polyamines grafted on metal-organic frameworks indicated that the nitrogen atoms of the amine groups are the primary binding sites for Cr(III) ions. acs.org A similar trend would be expected for this compound with Cu(II) and Zn(II), with the nitrogen atoms playing a dominant role in the coordination.

Table 4: Predicted Theoretical Data for Metal-1-Oxide Trientine Complexes

| Parameter | Predicted Outcome |

| Optimized Geometry | DFT calculations would likely predict a distorted octahedral geometry for a [M(this compound)]²⁺ complex. |

| Binding Energy | The calculated binding energy is expected to be lower than that of the corresponding trientine complex. |

| M-N and M-O Bond Lengths | Theoretical calculations would provide predicted bond lengths, offering insight into the strength of the coordination bonds. |

Computational and Theoretical Investigations of 1 Oxide Trientine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For a molecule like 1-Oxide Trientine, DFT calculations could provide profound insights into its intrinsic properties. By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which numerous chemical properties and reactivity descriptors can be derived. frontiersin.orgrsc.org

DFT studies on related N-oxide compounds and transition metal oxides have successfully predicted geometric structures, vibrational frequencies, and electronic properties. aps.org For this compound, these calculations would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.

Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would be invaluable for predicting how this compound might interact with biological targets, such as proteins or metal ions. Regions of negative potential, likely around the N-oxide oxygen and other nitrogen atoms, would indicate sites susceptible to electrophilic attack or coordination with cations.

Hypothetical DFT-Calculated Properties for this compound:

This table illustrates the type of data that a DFT analysis would yield. The values are purely for demonstrative purposes and are not derived from actual calculations.

| Property | Hypothetical Value | Significance |

| Total Energy | -750.12 Hartrees | Indicates the stability of the optimized molecular structure. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Predicts chemical reactivity and kinetic stability. |

| Dipole Moment | 4.2 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis in Solution

While DFT provides insights into the static, gas-phase properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in a more realistic environment, such as in aqueous solution. unitn.itacs.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net

For this compound, an all-atom MD simulation would track the trajectory of every atom in the molecule, as well as the surrounding solvent molecules (e.g., water). unitn.itacs.org This approach is crucial for understanding the conformational flexibility of this compound. The linear, flexible backbone of the trientine moiety, combined with the polar N-oxide group, suggests that the molecule can adopt a wide range of shapes, or conformers, in solution. psu.edumdpi.com

MD simulations can reveal the most populated conformational states, the timescale of transitions between them, and how the molecule interacts with the solvent. scilit.com For instance, simulations could quantify the hydrogen bonding network between the N-oxide oxygen, the amine hydrogens, and surrounding water molecules, which would be critical for understanding its solubility and transport properties. nih.govacs.org Studies on similar polyamine-based systems have used MD to investigate morphology and ion diffusion, which could be analogous to how this compound might interact with its environment. unitn.itacs.org

Illustrative Data from a Hypothetical MD Simulation of this compound:

This table shows example outputs from an MD simulation, demonstrating how conformational properties and interactions would be quantified. These values are illustrative.

| Parameter | Hypothetical Finding | Implication |

| Predominant Conformer | Folded, with N-oxide group exposed to solvent | Suggests a specific 3D shape is favored in water, which could be important for receptor binding. |

| End-to-End Distance (Avg) | 8.5 Å | A measure of the molecule's compactness or extension in solution. |

| Radial Distribution Function (g(r)) for N-oxide O and Water H | Peak at 1.9 Å | Indicates a strong, stable hydrogen bond between the N-oxide group and water. nih.govacs.org |

| Solvent Accessible Surface Area (SASA) | 350 Ų | Quantifies the molecular surface exposed to the solvent, affecting solubility and interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netshd-pub.org.rs If a set of molecules with known activities (e.g., enzyme inhibition, receptor binding) is available, a QSAR model can be built to predict the activity of new, untested compounds. mdpi.comresearchgate.net

Given the lack of specific activity data for this compound, a QSAR study is not currently feasible. However, one can outline the hypothetical process. If this compound and a library of its structural analogues were synthesized and tested for a specific biological activity (e.g., inhibition of a particular enzyme), a QSAR model could be developed. nih.gov

The process would involve:

Calculating Molecular Descriptors: For each molecule in the series, a wide range of numerical descriptors would be calculated. These can be electronic (e.g., from DFT), steric (e.g., molecular volume), or lipophilic (e.g., LogP). researchgate.netnih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity. shd-pub.org.rs

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not due to chance correlation. mdpi.com

Such a model could predict the activity of this compound and guide the design of new derivatives with potentially enhanced potency.

Example of a Hypothetical QSAR Equation:

pIC50 = 0.5 * LogP - 0.2 * (Molecular Volume) + 1.5 * (Dipole Moment) + 2.1

This illustrative equation shows how different properties might contribute to a hypothetical inhibitory activity (pIC50).

Prediction of Spectroscopic Signatures from First Principles

Computational methods, particularly DFT, can predict spectroscopic data from first principles. mdpi.com This is extremely valuable for identifying and characterizing a molecule. For this compound, DFT calculations could simulate its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational frequencies calculated from DFT can be correlated with experimental IR and Raman spectra. mdpi.com The presence of the N-oxide group is expected to introduce characteristic vibrational modes, such as N-O stretching and bending, that would serve as a distinct spectroscopic fingerprint. Comparing the computed spectrum of this compound with that of its parent compound, Trientine, would highlight these unique signatures.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted. The electron-withdrawing nature of the N-oxide group would be expected to cause downfield shifts for nearby protons and carbons compared to their positions in Trientine. Agreement between predicted and experimental spectra provides strong evidence for the correct structural assignment.

Hypothetical Predicted Spectroscopic Data for this compound:

This table provides an example of how predicted spectroscopic features could be presented and interpreted. The wavenumbers and chemical shifts are for illustrative purposes only.

| Spectroscopy | Predicted Feature | Interpretation |

| Infrared (IR) | Strong N-O stretch at ~950 cm⁻¹ | A characteristic band confirming the presence of the N-oxide functional group. |

| Raman | N-O bend at ~840 cm⁻¹ | A complementary vibrational mode that helps in structural verification. |

| ¹H NMR | Protons on carbons adjacent to N-oxide shifted downfield by ~0.5 ppm | The electron-withdrawing effect of the N-oxide group deshields nearby protons. |

| ¹³C NMR | Carbons adjacent to N-oxide shifted downfield by ~8 ppm | Similar to protons, adjacent carbon atoms are deshielded by the N-oxide functionality. |

Biological Relevance in Non Clinical Contexts

1-Oxide Trientine as a Degradation Product in Biological Systems

Forced degradation studies under various stress conditions have identified this compound as a primary degradation product of Trientine, particularly under oxidative stress. rjpbcs.com The formation of this N-oxide derivative is a result of the oxidation of the amine groups present in the Trientine molecule. rjpbcs.comcore.ac.uk

Spectroscopic analysis, including IR, LC-MS, 1H NMR, and 13C NMR, has been employed to characterize the structure of this degradation product. The mass spectrum of the degradation product shows a molecular ion peak that is 16 atomic mass units (amu) greater than that of Trientine, which is indicative of the addition of a single oxygen atom to form the N-oxide. rjpbcs.comcore.ac.uk

Table 1: Spectroscopic Data for the Identification of this compound

| Spectroscopic Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| LC-MS | Molecular ion peak 16 amu higher than Trientine | Addition of one oxygen atom | rjpbcs.comcore.ac.uk |

| IR Spectroscopy | N-O stretching band observed at 995.20 cm⁻¹ | Presence of an amine oxide group | core.ac.uk |

| ¹H NMR | Chemical shifts consistent with N-oxidation | Confirmation of N-Oxide structure | rjpbcs.com |

| ¹³C NMR | Chemical shifts consistent with N-oxidation | Confirmation of N-Oxide structure | rjpbcs.com |

Impact of N-Oxidation on Trientine's Interaction with Biological Macromolecules

The N-oxidation of Trientine to this compound can potentially alter its interaction with biological macromolecules. While Trientine's primary interaction is copper chelation, its metabolites also possess this property, albeit to a lesser extent. europa.eu The introduction of an oxygen atom to one of the nitrogen atoms in the polyamine chain can affect the molecule's conformation, charge distribution, and hydrogen bonding capabilities. These changes may influence how this compound binds to proteins and other biological targets, separate from its role in copper chelation. However, specific studies detailing the non-therapeutic binding of this compound to macromolecules are limited.

Investigation of Specific Enzymatic Pathways Involved in N-Oxidation of Polyamines

While direct studies on the specific enzymatic pathways for this compound formation are not extensively detailed in the provided results, the metabolism of Trientine involves acetylation into two major metabolites, N(1)-acetyltriethylenetetramine (MAT) and N(1),N(10)-diacetyltriethylenetetramine (DAT). europa.euhpfb-dgpsa.caeuropa.eu It is suggested that spermidine/spermine N-acetyltransferase (SSAT), and not N-acetyltransferase 2, is the enzyme responsible for this acetylation. europa.eu Although this is an acetylation pathway, it highlights the enzymatic modification of Trientine in biological systems. The N-oxidation of polyamines can be mediated by enzymes such as cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs), which are known to catalyze the oxidation of nitrogen atoms in various xenobiotics. However, specific research directly linking these enzymes to the formation of this compound was not found in the search results.

Role of N-Oxidation in Modulating Non-Clinical Biological Phenomena

Table 2: Effects of Trientine on Oxidative Stress Markers in Animal Models

| Animal Model | Finding | Implication | Reference |

|---|---|---|---|

| Diabetic Cardiomyopathy | Increased expression of SOD1 and SOD3 | Enhanced defense against oxidative stress | nih.gov |

| Alzheimer's Disease (APP/PS1 mice) | Reduced levels of advanced glycation end products (AGEs) | Attenuation of oxidative damage | nih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Trientine |

| N(1)-acetyltriethylenetetramine (MAT) |

| N(1),N(10)-diacetyltriethylenetetramine (DAT) |

| Superoxide Dismutase-1 (SOD1) |

| Superoxide Dismutase-3 (SOD3) |

| Advanced Glycation End Products (AGEs) |

| Copper |

| Spermidine |

Derivative Synthesis and Modification Strategies Involving N Oxidation

Design and Synthesis of Novel Trientine N-Oxide Derivatives

The design of novel trientine N-oxide derivatives is predicated on the strategic placement of the N-oxide functional group to modulate the compound's chelating properties and its interaction with biological targets. The synthesis of these derivatives can be achieved through various N-oxidation methods, primarily involving the direct oxidation of the parent trientine molecule.

Common oxidizing agents for the N-oxidation of tertiary amines include hydrogen peroxide, peroxy acids (such as m-chloroperoxybenzoic acid - MCPBA), and Caro's acid. arkat-usa.org The choice of reagent and reaction conditions can influence the selectivity and yield of the desired N-oxide. For a polyamine like trientine, achieving mono-N-oxidation at a specific nitrogen atom presents a significant synthetic challenge due to the presence of multiple amine groups.

Table 1: Representative Methods for the N-Oxidation of Amines

| Oxidizing Agent | Typical Reaction Conditions | Comments |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often with a catalyst | A green and readily available oxidant. |

| m-Chloroperoxybenzoic Acid (MCPBA) | Chlorinated solvents (e.g., CH₂Cl₂) at room temperature | A widely used and effective reagent for N-oxidation. |

| Caro's Acid (H₂SO₅) | Prepared in situ from H₂O₂ and H₂SO₄ | A strong oxidizing agent. |

Exploration of Synthetic Transformations Involving the N-Oxide Moiety

The N-oxide group in trientine derivatives is not merely a passive modification; it serves as a reactive handle for a variety of synthetic transformations, enabling the creation of a diverse library of compounds. Some key reactions involving the N-oxide moiety include:

Deoxygenation: The N-oxide can be reduced back to the parent amine using various reducing agents. This transformation is useful for confirming the structure of the N-oxide and for creating prodrug strategies where the N-oxide is converted to the active amine in a specific biological environment.

Rearrangement Reactions: Under certain conditions, N-oxides can undergo rearrangements. For instance, the Meisenheimer rearrangement can occur in allylic amine oxides.

Nucleophilic Reactions: The atoms adjacent to the N-oxide group can be susceptible to nucleophilic attack, particularly after activation.

These transformations allow for the further functionalization of the trientine scaffold, leading to derivatives with potentially enhanced therapeutic properties.

Assessment of Physico-Chemical Attributes of N-Oxide Derivatives (excluding basic properties)

The introduction of an N-oxide group significantly alters the physico-chemical properties of the parent trientine molecule. These changes can have profound implications for the compound's behavior in biological systems.

Table 2: Expected Physico-Chemical Properties of 1-Oxide Trientine

| Property | Expected Change Compared to Trientine | Rationale |

|---|---|---|

| Polarity | Increased | Introduction of the polar N⁺-O⁻ bond. nih.gov |

| Aqueous Solubility | Increased | Enhanced hydrogen bonding capacity with water molecules. |

| Lipophilicity (LogP) | Decreased | Increased polarity leads to lower partitioning into nonpolar solvents. |

| Hygroscopicity | Increased | N-oxides are often hygroscopic due to their polarity. nih.gov |

Spectroscopic analysis is crucial for characterizing N-oxide derivatives. In ¹H NMR spectroscopy, the protons on the carbon atoms adjacent to the N-oxide group typically experience a downfield shift due to the electron-withdrawing nature of the N⁺-O⁻ moiety. In infrared (IR) spectroscopy, a characteristic stretching vibration for the N-O bond is observed.

Advanced Synthetic Methodologies for Site-Specific N-Oxidation

Achieving site-specific N-oxidation in a molecule with multiple amine groups, such as trientine, is a significant synthetic hurdle. Advanced methodologies are often required to control the regioselectivity of the oxidation reaction.

One approach involves the use of protecting groups to temporarily block all but the desired nitrogen atom from oxidation. After the N-oxidation step, the protecting groups are removed to yield the specific mono-N-oxide derivative. The choice of protecting group is critical and must be orthogonal to the oxidation conditions.

Another strategy employs catalytic methods. The use of specific catalysts can direct the oxidant to a particular nitrogen atom based on its steric and electronic environment. For instance, metalloorganic oxidizing agents have been shown to provide selectivity in the oxidation of pyridine (B92270) derivatives. arkat-usa.org Furthermore, enzymatic oxidation offers a high degree of selectivity, although its application to non-natural substrates like trientine may require significant enzyme engineering. nih.gov

The development of these advanced methodologies is crucial for the rational design and synthesis of specific trientine N-oxide isomers, allowing for a more precise investigation of their structure-activity relationships.

Future Directions in 1 Oxide Trientine Research

Development of More Selective Synthetic Routes

The controlled and selective synthesis of 1-Oxide Trientine is a fundamental prerequisite for its detailed study. General methods for the oxidation of tertiary amines to their corresponding N-oxides are well-established, often employing oxidizing agents like hydrogen peroxide or peroxyacids. acs.org The synthesis of amine oxides is typically a straightforward oxidation of tertiary amines. acs.org For industrial and academic purposes, hydrogen peroxide is the most common reagent, though peracids are also utilized. atamanchemicals.com

Given that trientine possesses multiple nitrogen atoms—two primary and two secondary amines—the key challenge lies in achieving site-selectivity to yield this compound specifically. wikipedia.org The basicity of the amine influences its reactivity towards electrophilic oxidants, with more basic amines being more readily oxidized. acs.org This principle could be exploited to control the oxidation of trientine.

Future research should focus on:

Protecting Group Chemistry: Employing protecting groups to block the more reactive primary amines, thereby directing the oxidation to one of the secondary nitrogens.

Catalytic Systems: Investigating transition metal catalysts that can offer higher selectivity for the N-oxidation of specific amine groups within a polyamine chain. newdrugapprovals.org

Enzymatic Synthesis: Exploring the use of microbial isoforms of cytochrome P450 or flavin-containing monooxygenase (FMO) enzymes, which can selectively form specific N-oxide metabolites. hyphadiscovery.com

A successful synthetic strategy would not only provide pure this compound for further studies but also pave the way for synthesizing other N-oxide isomers.

Deeper Understanding of in vivo Formation and Fate in Model Systems

The in vivo formation of this compound is a critical area of investigation. While acetylation is the primary metabolic pathway for trientine, leading to N(1)-acetyltriethylenetetramine (MAT) and N(1),N(10)-diacetyltriethylenetetramine (DAT), oxidative metabolism represents another potential route. tga.gov.aueuropa.eutga.gov.au The formation of an N-Oxide of trientine has been identified as a degradation product in oxidative conditions, characterized by a mass increase of 16 amu, corresponding to the addition of a single oxygen atom. core.ac.uk

Future research in this area should include:

Metabolic Profiling: Conducting comprehensive metabolic studies in various in vivo and in vitro model systems to identify and quantify this compound and other potential N-oxide metabolites.

Enzyme Identification: Identifying the specific enzymes responsible for the N-oxidation of trientine. Flavin-containing monooxygenases (FMOs) are known to oxidize tertiary amines to N-oxides. acs.org Polyamine oxidases (PAOs) are also involved in the oxidation of polyamines, though they typically target secondary amino groups to produce different products. wikipedia.orgoup.com

Comprehensive Characterization of Additional N-Oxide Isomers

Trientine has four nitrogen atoms, meaning multiple N-oxide isomers are possible. The position of the N-oxide group can significantly influence the chemical and biological properties of the molecule. Therefore, a comprehensive characterization of all possible N-oxide isomers is crucial.

Key research activities in this area would involve:

Isolation and Purification: Developing chromatographic methods, such as high-performance liquid chromatography (HPLC), to separate the different N-oxide isomers. researchgate.net

Spectroscopic Analysis: Utilizing advanced analytical techniques to elucidate the structures of the isolated isomers.

NMR Spectroscopy: 1H, 13C, and 15N NMR spectroscopy can provide detailed structural information. The introduction of an oxygen atom leads to a downfield shift of neighboring protons and carbons. acs.orgresearchgate.net

Mass Spectrometry (MS): Techniques like electrospray ionization (ESI)-MS can be used to determine the molecular weight and fragmentation patterns, which can help in distinguishing isomers. conicet.gov.arresearchgate.net

Infrared (IR) Spectroscopy: The N+-O- bond typically shows a characteristic vibration band around 930 cm-1. acs.org

A study on codeine N-oxide demonstrated the successful isolation and characterization of two different isomers using preparative HPLC and various NMR techniques. researchgate.net Similar methodologies could be applied to trientine N-oxides.

Exploration of Novel Non-Medical Applications Based on Unique Chemical Properties

Amine oxides, as a class of compounds, possess unique properties that lend them to various industrial applications. atamanchemicals.comalfa-chemistry.comkao.com While trientine is primarily known for its medical use, its N-oxide derivatives could have potential non-medical applications. wikipedia.orgatamanchemicals.com

Potential areas for exploration include:

Surfactants and Detergents: Amine oxides are widely used as surfactants in cleaning products, personal care items like shampoos, and industrial cleaners due to their ability to reduce surface tension, create foam, and act as emulsifiers. atamanchemicals.comkao.comontosight.aiontosight.ai The amphiphilic nature of this compound could be investigated for similar applications.

Corrosion Inhibitors: Polyamines and their derivatives are known to be effective corrosion inhibitors. The N-oxide functionality could potentially enhance this property.

Epoxy Curing Agents: Trientine itself is used as a crosslinker for epoxy resins. wikipedia.org The reactivity of this compound could be explored in this context to modify the properties of cured epoxy materials.

Coordination Chemistry: As a ligand, this compound could form interesting complexes with various metal ions, potentially leading to new catalysts or materials with unique electronic or magnetic properties.

The table below summarizes some potential non-medical applications of amine oxides that could be relevant for this compound.

| Application Area | Potential Function of this compound |

| Detergents & Cleaners | Surfactant, foam booster, viscosity modifier atamanchemicals.com |

| Personal Care Products | Thickener, emollient, emulsifying agent alfa-chemistry.com |

| Industrial Processes | Corrosion inhibitor, epoxy resin modifier |

| Chemical Synthesis | Ligand in coordination chemistry |

Integration of Multi-Omics Data for Systems-Level Understanding of N-Oxidation Processes

To gain a holistic understanding of the biological implications of this compound, a systems biology approach integrating multi-omics data is essential. frontiersin.orgnih.gov This approach can help to elucidate the complex interplay between trientine metabolism, cellular pathways, and physiological outcomes.

Future research should focus on integrating various omics data:

Transcriptomics: To study how trientine and its N-oxide metabolites affect gene expression, particularly genes involved in metabolic and stress-response pathways.

Proteomics: To analyze changes in the protein landscape in response to this compound, identifying potential protein targets and downstream effects.

Metabolomics: To obtain a comprehensive profile of metabolic changes induced by this compound, providing insights into its mechanism of action and potential off-target effects. nih.gov

By combining these datasets, researchers can construct network models to understand how the N-oxidation of trientine impacts cellular systems. oup.com For instance, multi-omics studies on trimethylamine (B31210) N-oxide (TMAO), a gut microbiota-derived metabolite, have provided significant insights into its role in various diseases. frontiersin.orgnih.gov A similar approach for this compound could reveal its biological significance and identify potential biomarkers of its formation and activity.

Q & A

Basic Research Questions

Q. What are the primary analytical methodologies for quantifying 1-Oxide Trientine in biological matrices, and how do they address challenges like low molecular weight interference?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used due to its sensitivity in detecting low-concentration chelators. For impurity profiling, thin-layer chromatography (TLC) is employed to separate this compound from degradation products (e.g., Trientine Impurity 2) . Validate protocols using spiked matrices to account for interference from copper-albumin complexes .

- Key Considerations : Ensure method specificity by cross-referencing with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How does the chelation mechanism of this compound differ from other polyamine agents in reducing copper-albumin complexes?

- Methodology : Use dialysis assays to compare the formation of low molecular weight copper complexes. Monitor binding kinetics via isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (e.g., binding affinity ΔG) .

- Data Interpretation : Contrast results with penicillamine, noting differences in redox activity and metal selectivity .

Q. What are the critical parameters for synthesizing this compound with high purity, and how are impurities mitigated during scale-up?

- Methodology : Optimize reaction conditions (pH, temperature) to minimize by-products like Trientine Impurity 2. Characterize intermediates using Fourier-transform infrared spectroscopy (FTIR) and elemental analysis .

- Quality Control : Implement strict GHS-compliant safety protocols for handling irritants and acute toxins during synthesis .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in neurological vs. hepatic Wilson’s disease be reconciled in longitudinal studies?

- Methodology : Retrospective cohort analysis of patients stratified by disease phenotype. Use multivariate regression to adjust for confounders like prior penicillamine exposure .

- Data Contradiction : Note that neurological stabilization rates with Trientine (33.3%) lag behind hepatic outcomes (22.2% stability), possibly due to blood-brain barrier permeability limitations .

Q. What experimental designs are optimal for evaluating this compound’s potential in hypertrophic cardiomyopathy (HCM), given its primary use in Wilson’s disease?

- Methodology : Double-blind, placebo-controlled trials (e.g., TEMPEST study) with cardiac MRI endpoints (e.g., myocardial thickness reduction). Include iron-deficient anemia monitoring due to Trientine’s iron-chelating side effects .

- Challenges : Address drug-drug interactions, such as contraindications with zinc supplements, through pharmacokinetic modeling .

Q. How do structural modifications (e.g., tetrahydrochloride vs. dihydrochloride salts) impact this compound’s stability and bioavailability?

- Methodology : Accelerated stability testing under ICH guidelines (25°C/60% RH) for salt forms. Compare dissolution profiles using simulated gastric fluid assays .

- Findings : Trientine tetrahydrochloride (Cuprior®) exhibits superior room-temperature stability vs. dihydrochloride, which requires refrigeration .

Q. What are the limitations of current in vitro models for assessing this compound’s teratogenic risks, and how can they be improved?

- Methodology : Contrast zebrafish embryotoxicity assays with mammalian models (e.g., rat whole-embryo culture). Integrate transcriptomic profiling to identify off-target gene pathways .

- Gaps : Existing models may underestimate species-specific metabolic differences in drug clearance .

Methodological Best Practices

- Data Reproducibility : Document synthesis protocols in supplementary materials per Beilstein Journal guidelines, including raw NMR spectra and HPLC chromatograms .

- Statistical Rigor : Use non-parametric tests (e.g., Mann-Whitney U) for small-sample studies to avoid normality assumptions .

- Ethical Compliance : Disclose all adverse event data (e.g., rash incidence: 7.1% with Trientine) in clinical trial publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.